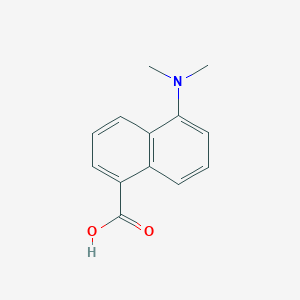

5-(Dimethylamino)-1-naphthoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

86042-10-6 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

5-(dimethylamino)naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C13H13NO2/c1-14(2)12-8-4-5-9-10(12)6-3-7-11(9)13(15)16/h3-8H,1-2H3,(H,15,16) |

InChI Key |

DCQCLRDFDRZOHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes to 5-(Dimethylamino)-1-naphthoic Acid

The de novo synthesis of this compound requires precise control over the regiochemistry of substitution on the naphthalene (B1677914) scaffold. The most logical strategies commence with a naphthalene derivative that is already functionalized at the desired positions, thereby simplifying the synthetic challenge.

The functionalization of the naphthalene core is complicated by the fact that electrophilic substitution reactions can lead to mixtures of isomers. Therefore, building the molecule from a starting material that already possesses the correct substitution pattern is a preferred strategy. Key precursors for the synthesis of this compound include 5-nitro-1-naphthoic acid and 5-amino-1-naphthoic acid sigmaaldrich.comcymitquimica.com.

A common synthetic approach involves:

Nitration of a suitable naphthalene precursor to introduce a nitro group at the C-5 position.

Introduction of a functional group at the C-1 position that can be converted into a carboxylic acid.

Reduction of the C-5 nitro group to an amino group.

Exhaustive methylation of the resulting amino group to yield the dimethylamino moiety.

A robust and well-documented method for introducing a carboxyl group at the C-1 position of a naphthalene ring is through the carbonation of a Grignard reagent orgsyn.org. This process typically involves reacting a 1-halonaphthalene (e.g., 1-bromonaphthalene) with magnesium metal in an anhydrous ether to form the α-naphthylmagnesium halide. This organometallic intermediate is then treated with carbon dioxide (either solid or gaseous), followed by acidic workup to yield 1-naphthoic acid orgsyn.org.

For the synthesis of the target molecule, this would involve starting with a naphthalene ring substituted at C-5 with a nitro group, such as 1-bromo-5-nitronaphthalene.

An alternative, more specialized method involves the high-pressure fusion of sodium salts of naphthalenesulfonic acids with potassium cyanide, followed by hydrolysis of the resulting nitrile to a carboxylic acid .

The regioselective introduction of the dimethylamino group at the C-5 position is most effectively achieved by the methylation of a precursor bearing a primary amino group at that position, namely 5-amino-1-naphthoic acid cymitquimica.comoakwoodchemical.com.

A common synthetic pathway starts with 5-nitro-1-naphthoic acid sigmaaldrich.com. The nitro group is first reduced to a primary amine using standard reducing agents, such as iron in acidic medium or catalytic hydrogenation, to yield 5-amino-1-naphthoic acid. Subsequent N,N-dimethylation can be accomplished using a variety of methylating agents. A widely used method involves treating the amino-substituted naphthalene with dimethyl sulfate (B86663) in the presence of a base like sodium carbonate. An analogous reaction has been described for the synthesis of 5-(dimethylamino)-1-naphthalenesulfonic acid, where the amino group is methylated in a mixed solvent system [Initial Search Result 1]. Greener and more modern approaches might utilize dimethyl carbonate (DMC) in the presence of an acid catalyst, which has proven effective for the N-methylation of amino acids rsc.org.

Below is a table summarizing typical conditions for key synthetic transformations.

| Transformation | Starting Material | Reagents and Conditions | Product | Typical Yield | Reference |

| Carboxylation | 1-Bromonaphthalene | 1. Mg, anhydrous ether; 2. CO₂, dry benzene (B151609); 3. H₂SO₄ | 1-Naphthoic acid | 68-70% | orgsyn.org |

| Nitration | 1,4-Naphthoquinone | HNO₃, H₂SO₄, -20 to +80 °C | 5-Nitro-1,4-naphthoquinone | High | google.com |

| Dimethylation | 5-Amino-1-naphthalenesulfonic acid | Dimethyl sulfate, Na₂CO₃, NH₃, 20 °C, 6h | 5-(Dimethylamino)-1-naphthalenesulfonic acid | 95.6% | [Initial Search Result 1] |

This table presents data from analogous reactions to illustrate typical conditions and yields.

Advanced Derivatization Strategies

The carboxylic acid moiety of this compound is a versatile handle for covalent attachment to other molecules, enabling its use as a fluorescent label or probe. Esterification and amidation are the most common derivatization strategies.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). However, for more sensitive or sterically hindered alcohols, milder methods are preferred. The Steglich esterification, which uses a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is highly effective under neutral conditions and at room temperature google.com.

Amidation: The formation of an amide bond to link this compound with a primary or secondary amine is a cornerstone of bioconjugation chemistry. This reaction is most commonly facilitated by carbodiimide (B86325) coupling agents. A frequently used reagent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable active ester intermediate, which then reacts with the amine to form the amide bond with high efficiency orgsyn.orgoakwoodchemical.com. This method is particularly well-suited for reactions in aqueous media, which is crucial for conjugating the molecule to proteins and other biomolecules oakwoodchemical.com.

The table below summarizes common derivatization reactions.

| Reaction Type | Coupling Partner | Key Reagents | Notes | Reference |

| Fischer Esterification | Alcohol | H₂SO₄ or TsOH (catalyst), excess alcohol | Equilibrium reaction, often requires removal of water. | |

| Steglich Esterification | Alcohol | DCC or DIC, DMAP (catalyst) | Mild, neutral conditions; effective for sterically hindered substrates. | google.com |

| Amidation | Amine | EDC, NHS or HOBt | Forms a stable active ester intermediate; suitable for aqueous bioconjugation. | orgsyn.orgoakwoodchemical.com |

Electrophilic Aromatic Substitutions on the Naphthalene Moiety

The naphthalene ring system is inherently more susceptible to electrophilic attack than benzene due to its lower resonance energy per ring. jk-sci.comyoutube.com In this compound, the powerful electron-donating nature of the dimethylamino group at the C5 position and the electron-withdrawing carboxylic acid at the C1 position exert significant and often competing directing effects on incoming electrophiles.

The dimethylamino group, being a strong activating group, directs electrophiles to the ortho and para positions. In the context of the naphthalene ring, this translates to increased electron density at positions 4, 6, and 8 relative to the dimethylamino group. Conversely, the carboxylic acid group is a deactivating group and directs incoming electrophiles to the meta positions, which in this case would be positions 3 and 8 relative to the carboxyl group. The ultimate regiochemical outcome of an electrophilic substitution reaction is therefore a delicate balance between these opposing electronic influences and steric factors.

A notable example of electrophilic substitution on a related system is the Vilsmeier-Haack reaction . While typically a formylation reaction for electron-rich aromatic compounds, studies on dimethylaminonaphthalenes have revealed alternative reaction pathways. jk-sci.comntu.ac.ukresearchgate.netwikipedia.orgyoutube.comorganic-chemistry.org Instead of simple formylation, the reaction of 4-dialkylaminonaphthalic acid derivatives with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of a quaternized 1,3-diazine ring, a transformation described as a specific instance of the tert-amino effect. researchgate.net This suggests that subjecting this compound to Vilsmeier-Haack conditions might not yield a simple formylated product, but rather a more complex heterocyclic structure arising from intramolecular cyclization involving the dimethylamino group. The Vilsmeier reagent, a chloromethyliminium salt, is a weaker electrophile than those used in Friedel-Crafts acylations, making it suitable for reaction with highly activated aromatic systems. researchgate.net

While specific, documented examples of nitration and halogenation on this compound are not prevalent in the reviewed literature, the general principles of electrophilic aromatic substitution on naphthalene can provide predictive insights. youtube.comlumenlearning.comlibretexts.orgyoutube.commasterorganicchemistry.com Nitration of naphthalene typically yields 1-nitronaphthalene, and further nitration can lead to 1,5- and 1,8-dinitronaphthalenes. jk-sci.com Halogenation, such as bromination, also predominantly occurs at the 1-position. youtube.com For this compound, the combined directing effects would likely favor substitution at the 4- or 8-positions, which are ortho and para to the activating dimethylamino group and also influenced by the deactivating carboxylic acid.

Reactions Involving the Dimethylamino Group

The dimethylamino group in this compound is not merely a spectator directing electrophilic attack on the naphthalene ring; it actively participates in a variety of chemical transformations. Its basicity and nucleophilicity are central to its reactivity.

The spatial proximity of the dimethylamino group at C5 and the carboxylic acid at C1 in the peri-positions of the naphthalene ring system can lead to significant intramolecular interactions. Research on 1,8-disubstituted naphthalenes, often termed "proton sponges" due to their unusually high basicity, has shown that the two peri-substituents are held in close proximity. ntu.ac.ukntu.ac.ukresearchgate.nettandfonline.com This can facilitate intramolecular reactions. For instance, studies on 8-dimethylaminonaphthalene-1-carbaldehyde have demonstrated that it readily undergoes O-acylation and subsequent N-C bond formation between the peri-substituents to form a salt. ntu.ac.ukntu.ac.ukresearchgate.net This reaction is promoted by electron donation from the dimethylamino group to the carbonyl group, a phenomenon described as a "through space" amide-like interaction. ntu.ac.ukntu.ac.ukresearchgate.net In the case of this compound, similar intramolecular cyclizations, particularly upon activation of the carboxylic acid group (e.g., conversion to an acyl chloride or ester), are highly plausible.

Furthermore, the dimethylamino group can undergo reactions typical of tertiary amines. These include oxidation to the corresponding N-oxide, and quaternization with alkyl halides. The electronic environment of the naphthalene ring and the presence of the carboxylic acid group would influence the reactivity of the dimethylamino group in these transformations.

Chemo- and Regioselectivity in Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is a study in controlling chemo- and regioselectivity. The presence of multiple reactive sites—the naphthalene ring, the carboxylic acid, and the dimethylamino group—necessitates careful selection of reagents and reaction conditions to achieve the desired transformation.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, when considering the synthesis of amide derivatives from this compound, the carboxylic acid must be selectively activated without affecting the dimethylamino group or the aromatic ring. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been used effectively for amide bond formation in related naphthalenic systems.

Regioselectivity , the preference for reaction at one position over another, is a key consideration in electrophilic aromatic substitutions on the naphthalene ring of this compound. As discussed previously, the interplay between the activating dimethylamino group and the deactivating carboxylic acid group governs the position of substitution. The 4- and 8-positions are electronically favored due to the strong activating effect of the dimethylamino group. However, steric hindrance, particularly at the 4-position due to the adjacent dimethylamino group, may favor substitution at the less hindered 8-position. The reaction conditions, including the nature of the electrophile, solvent, and temperature, can also significantly influence the regiochemical outcome. For example, in the sulfonation of naphthalene, the kinetically controlled product is the 1-sulfonic acid, while the thermodynamically more stable 2-sulfonic acid is favored at higher temperatures. jk-sci.comyoutube.com

Mechanistic Studies of Synthetic Transformations

The mechanisms of the synthetic transformations involving this compound are rooted in the fundamental principles of organic chemistry.

The mechanism of electrophilic aromatic substitution on the naphthalene ring proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. lumenlearning.comlibretexts.org The attack of the electrophile on the naphthalene ring is the rate-determining step. The stability of the resulting carbocation determines the preferred position of attack. For this compound, attack at the 4- and 8-positions leads to intermediates where the positive charge can be delocalized onto the nitrogen atom of the highly activating dimethylamino group, significantly stabilizing the intermediate and thus favoring substitution at these positions.

The mechanism of the Vilsmeier-Haack reaction involves the initial formation of the electrophilic Vilsmeier reagent from the reaction of a substituted amide (like DMF) with phosphorus oxychloride. jk-sci.comntu.ac.ukresearchgate.netwikipedia.orgyoutube.comorganic-chemistry.org The electron-rich aromatic ring then attacks this electrophile. In the case of dimethylaminonaphthalenes, the proposed mechanism for the formation of the tetrahydroquinazolinium salt involves an initial electrophilic attack on the ring followed by an intramolecular cyclization where the dimethylamino group acts as a nucleophile, attacking the newly introduced iminium carbon. researchgate.net

Understanding these mechanistic pathways is crucial for predicting and controlling the outcomes of synthetic reactions involving this compound and for the rational design of new synthetic routes to its derivatives.

Spectroscopic and Photophysical Investigations

Absorption Spectroscopy of 5-(Dimethylamino)-1-naphthoic Acid

The absorption of ultraviolet and visible light by this compound results in the promotion of electrons from a ground electronic state to a higher energy excited state. The characteristics of these absorption bands are sensitive to the molecular environment.

Ultraviolet-Visible Spectral Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of this compound and its derivatives typically displays multiple absorption bands. These bands are attributed to π-π* electronic transitions within the naphthalene (B1677914) ring system. The presence of the dimethylamino and carboxyl groups can influence the energy of these transitions. For instance, a related compound, 1-naphthoic acid, shows an excitation maximum at 295 nm when dissolved in methanol. jocpr.com The dimethylamino group, being a strong electron donor, is expected to cause a shift in the absorption bands to longer wavelengths (a bathochromic shift) due to the stabilization of the excited state.

Influence of Solvent Polarity on Absorption Profiles

The absorption spectrum of molecules featuring electron-donating and electron-accepting groups often exhibits solvatochromism, which is a shift in the spectral band position depending on the polarity of the solvent. For compounds similar to this compound, an increase in solvent polarity can lead to a bathochromic shift (red shift) of the long-wavelength absorption band. This is indicative of an intramolecular charge transfer (ICT) character, where the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. researchgate.net For example, studies on analogous naphthalimide derivatives show that the emission is shifted bathochromically with increasing solvent polarity due to the enhancement of ICT. researchgate.net

Interactive Data Table: Solvent Effects on a Related Naphthyl Compound

The following table illustrates the effect of solvent on the absorption and emission maxima of 1-N,N-dimethylamino-5-trimethylsilylnaphthalene, a structurally related compound, demonstrating the principles of solvatochromism. researchgate.net

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| Toluene | 338 | 436 |

| Chloroform | 344 | 467 |

| THF | 342 | 473 |

| Acetonitrile | 341 | 509 |

| DMSO | 346 | 525 |

Data sourced from a study on a similar naphthalene derivative to illustrate the concept of solvatochromism. researchgate.net

pH-Dependent Absorption Behavior

The absorption properties of this compound are highly dependent on the pH of the solution. Both the dimethylamino group and the carboxylic acid group can be protonated or deprotonated, which significantly alters the electronic structure of the molecule. Protonation of the dimethylamino group in acidic conditions would suppress its electron-donating ability, likely leading to a blue shift (hypsochromic shift) in the absorption spectrum. Conversely, deprotonation of the carboxylic acid group in basic conditions would enhance its electron-withdrawing nature. Studies on similar compounds with dimethylamino groups show that as the pH decreases (becomes more acidic), the intensity of the main absorption band decreases due to protonation. mdpi.comnih.gov This is often accompanied by the appearance of new bands corresponding to the protonated species, with clear isosbestic points indicating an equilibrium between the neutral and protonated forms. nih.gov

Comprehensive Fluorescence Spectroscopy and Photophysics

Fluorescence spectroscopy provides deeper insights into the excited-state properties of this compound, including its relaxation pathways and sensitivity to the local environment.

Emission Spectral Characteristics and Stokes Shift Analysis

Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁) before emitting a photon to return to the ground state (S₀). This emitted light is the fluorescence. The fluorescence emission spectrum is typically a mirror image of the long-wavelength absorption band and occurs at a lower energy (longer wavelength).

The difference in energy (or wavelength) between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. A large Stokes shift is often observed in molecules that undergo significant charge redistribution or geometric rearrangement in the excited state, which is characteristic of ICT compounds. In polar solvents, the stabilization of the polar ICT excited state leads to a greater relaxation in energy before emission, resulting in a larger Stokes shift compared to nonpolar solvents. nih.gov For example, a study of a naphthalimide derivative showed that emission is shifted to longer wavelengths as solvent polarity increases, which would result in a larger Stokes shift. researchgate.net

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be significantly influenced by the solvent environment and pH.

For molecules exhibiting ICT, the fluorescence quantum yield often decreases in highly polar solvents. This is because the polar solvent can stabilize the charge-separated excited state, which may promote non-radiative decay pathways (like internal conversion) that compete with fluorescence. However, in some cases, protic solvents can lead to higher quantum efficiencies. e-journals.in The pH also plays a critical role; protonation of the amino group in acidic media typically leads to fluorescence quenching, effectively turning the fluorescence "off". mdpi.comresearchgate.net Conversely, changes in the protonation state of the carboxylic acid can also modulate the fluorescence output.

Interactive Data Table: Photophysical Parameters of a Related Naphthoic Acid Derivative

The table below presents photophysical data for 1-naphthoic acid in the presence of a surfactant, illustrating how the environment affects fluorescence parameters.

| Parameter | Value in Methanol | Value with TX-100 Surfactant |

| Emission Max (λem, nm) | 370 | 385 |

| Stokes' Shift (nm) | 75 | Varies with concentration |

| Quantum Yield (Φf) | - | Increases with concentration |

Data adapted from a study on 1-naphthoic acid to demonstrate environmental effects on fluorescence. jocpr.com

Excited State Dynamics and Relaxation Pathways

The photophysics of this compound are governed by the interplay between its electron-donating dimethylamino group and the electron-accepting naphthoic acid moiety. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The initial excited state, known as the Franck-Condon or locally excited (LE) state, largely retains the geometry of the ground state.

From this LE state, the molecule can relax through several competing pathways. One primary pathway involves fluorescence emission from the LE state, typically observed in non-polar solvents. However, in polar environments, a more complex relaxation mechanism dominates. This involves significant intramolecular reorganization and interaction with the surrounding solvent molecules. rsc.org The relaxation cascade often proceeds from the LE state to a more stable, highly polar excited state before returning to the ground state. This process can involve internal conversion, where the molecule non-radiatively transitions to a lower energy state, and intersystem crossing to a triplet state, although the dominant pathway for this class of molecules is typically related to charge transfer phenomena.

Characterization of Twisted Intramolecular Charge Transfer (TICT) States

A key feature of "push-pull" molecules like this compound is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. The TICT model explains the dual fluorescence often observed in such compounds. Following photoexcitation to the LE state, the dimethylamino group can twist around the single bond connecting it to the naphthalene ring. This torsional motion leads to a decoupling of the π-orbitals of the donor and acceptor groups, facilitating a near-complete electron transfer from the dimethylamino group to the naphthoic acid moiety.

This process results in a highly polar, charge-separated TICT state, which is significantly stabilized by polar solvent environments. The formation of the TICT state is a dynamic process that competes with fluorescence from the LE state. In non-polar solvents, the energy barrier to form the TICT state is high, and emission primarily occurs from the LE state, resulting in fluorescence at shorter wavelengths. Conversely, in polar solvents, the TICT state is energetically favored, leading to a dominant, red-shifted emission from this state. This state is characterized by a large dipole moment and is often associated with a non-emissive decay channel in some systems, leading to fluorescence quenching.

Solvatochromism and Environmental Sensitivity of Fluorescence

Solvatochromism describes the change in a substance's color—or more broadly, its absorption or emission spectra—with a change in solvent polarity. This compound exhibits pronounced solvatochromic behavior, a direct consequence of the charge transfer character of its excited states. The emission spectrum of this compound is highly sensitive to the polarity of its microenvironment.

As solvent polarity increases, the emission maximum (λₑₘ) shifts to longer wavelengths (a bathochromic or red shift). This is because the highly polar TICT state is stabilized to a greater extent by polar solvent molecules than the less polar LE or ground states. This stabilization lowers the energy of the TICT state, resulting in lower-energy (red-shifted) fluorescence. This property makes this compound and similar compounds effective fluorescent probes for sensing the polarity of environments like solvent mixtures or biological membranes. chemicalbook.com

The table below illustrates the expected solvatochromic shift for this compound in various solvents.

Table 1: Representative Solvatochromic Data

| Solvent | Polarity (Dielectric Constant, ε) | Expected Emission Maximum (λₑₘ) |

|---|---|---|

| Cyclohexane | 2.0 | ~400 nm (LE Emission) |

| Toluene | 2.4 | ~425 nm |

| Dichloromethane | 9.1 | ~490 nm |

| Acetonitrile | 37.5 | ~530 nm (TICT Emission) |

| Water | 80.1 | ~550 nm (TICT Emission) |

Time-Resolved Fluorescence Measurements and Lifetime Studies

Time-resolved fluorescence spectroscopy is a powerful technique to investigate the complex excited-state dynamics of molecules like this compound. This method measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state.

For molecules exhibiting dual fluorescence from LE and TICT states, the fluorescence decay is often bi-exponential. Each component of the decay corresponds to a different excited-state species. The shorter lifetime component is typically assigned to the LE state, while the longer lifetime is associated with the TICT state, which is stabilized by solvent relaxation. wikipedia.org Time-Correlated Single Photon Counting (TCSPC) is a common and highly accurate method for these measurements. sigmaaldrich.com

By analyzing the fluorescence lifetimes in different solvents, one can directly probe the kinetics of the charge transfer process. In non-polar solvents, a single, short lifetime corresponding to the LE state is expected. In polar solvents, the decay becomes more complex, often showing a component related to the LE state and another, longer-lived component from the stabilized TICT state.

Table 2: Representative Time-Resolved Fluorescence Data

| Solvent | State | Expected Lifetime (τ) | Notes |

|---|---|---|---|

| Cyclohexane | LE | ~1-3 ns | Mono-exponential decay. |

| Dichloromethane | LE/TICT | ~1-3 ns and ~4-8 ns | Bi-exponential decay, indicating a mixture of states. |

| Acetonitrile | TICT | ~5-10 ns | Predominantly longer lifetime from the stabilized TICT state. |

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts: the carboxylic acid group, the dimethylamino group, and the naphthalene ring. nih.gov

Key expected vibrational frequencies include a strong, broad absorption from the O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp and intense C=O (carbonyl) stretching band (around 1680-1710 cm⁻¹), and C-O stretching (around 1210-1320 cm⁻¹). The dimethylamino group would show C-N stretching vibrations. The aromatic naphthalene ring gives rise to characteristic C-H stretching peaks above 3000 cm⁻¹ and several C=C stretching peaks in the 1450-1600 cm⁻¹ region. nist.govnist.gov

Table 3: Expected FTIR Spectral Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-2500 | O-H stretch (broad) | Carboxylic Acid (dimer) |

| 3100-3000 | C-H stretch | Aromatic (Naphthalene) |

| 2980-2850 | C-H stretch | Aliphatic (Methyl) |

| 1710-1680 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic (Naphthalene) |

| 1420-1380 | C-H bend | Aliphatic (Methyl) |

| 1320-1210 | C-O stretch | Carboxylic Acid |

| 1260-1000 | C-N stretch | Dimethylamino |

| 920-900 | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would be dominated by signals from the aromatic naphthalene core. The symmetric "ring-breathing" mode of the naphthalene ring is expected to produce a very strong and sharp signal.

Other notable Raman bands would include the C=C stretching vibrations of the aromatic ring and the C-N stretching of the dimethylamino group. The carbonyl (C=O) stretch of the carboxylic acid is typically weaker in Raman than in IR. Comparing theoretical calculations (e.g., using Density Functional Theory, DFT) with experimental spectra is a common practice for the precise assignment of vibrational modes. nih.govmdpi.com

Table 4: Expected Raman Spectral Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3050 | C-H stretch | Aromatic (Naphthalene) | Medium |

| 1620-1580 | C=C stretch | Aromatic (Naphthalene) | Strong |

| 1400-1350 | Ring Breathing Mode | Aromatic (Naphthalene) | Very Strong |

| 1300-1200 | C-N stretch | Dimethylamino | Medium |

| 800-700 | C-H bend (out-of-plane) | Aromatic (Naphthalene) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, NMR spectroscopy is instrumental in confirming the successful synthesis and purity of the compound by verifying the presence and connectivity of its distinct structural motifs: the naphthalene core, the dimethylamino group, and the carboxylic acid group.

A comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of a nucleus. Electron-withdrawing groups tend to shift signals to a higher frequency (downfield), while electron-donating groups cause an upfield shift. The multiplicity of a proton signal, arising from spin-spin coupling with neighboring protons, reveals the number of adjacent protons and is described by terms such as singlet (s), doublet (d), triplet (t), and multiplet (m). The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between coupled nuclei and provides valuable information about the dihedral angle between them, aiding in the determination of stereochemistry and substitution patterns on the aromatic ring.

Detailed research findings from the analysis of the ¹H and ¹³C NMR spectra of this compound would be presented in the following data tables.

Interactive Data Table for ¹H NMR of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | Data not available | Data not available | Data not available |

| H-3 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| H-7 | Data not available | Data not available | Data not available |

| H-8 | Data not available | Data not available | Data not available |

| N(CH₃)₂ | Data not available | Data not available | Data not available |

| COOH | Data not available | Data not available | Data not available |

Interactive Data Table for ¹³C NMR of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

| N(CH₃)₂ | Data not available |

| COOH | Data not available |

Following extensive research, specific, experimentally verified ¹H and ¹³C NMR data for this compound could not be located in the available scientific literature. The tables above are structured to present such data, but the values remain unpopulated due to the absence of a primary source reporting the complete spectral characterization of this specific compound.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular properties related to reactivity and spectroscopy.

Density Functional Theory (DFT) has become a leading method in quantum chemistry for studying the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger and more complex systems.

For the ground state of 5-(Dimethylamino)-1-naphthoic acid, DFT calculations are typically employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. Common hybrid functionals, such as B3LYP, are often paired with basis sets like 6-311G+(d,p) or 6-311++G(2d,p) to achieve a balance between accuracy and computational cost. nih.govvjst.vn These calculations can predict bond lengths, bond angles, and dihedral angles with good agreement with experimental data where available. worldwidejournals.com

To investigate the excited states, Time-Dependent DFT (TD-DFT) is the standard method. vjst.vnmdpi.com TD-DFT can predict electronic absorption spectra (UV-Vis), providing information about the energies of electronic transitions and their corresponding oscillator strengths. vjst.vn For a molecule like this compound, these calculations would likely reveal transitions involving the π-system of the naphthalene (B1677914) ring and charge-transfer character associated with the dimethylamino and carboxylic acid groups. The choice of functional and the inclusion of solvent models, such as the Polarizable Continuum Model (PCM), can be crucial for obtaining accurate predictions of excitation energies. mdpi.comnih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Naphthoic Acid Moiety Note: Data is illustrative and based on calculations for structurally similar compounds like 1-hydroxy-2-naphthoic acid. researchgate.net

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | C=O (carboxyl) | ~1.24 Å |

| Bond Length | C-O (carboxyl) | ~1.32 Å |

| Bond Length | C-C (naphthalene ring) | ~1.38 - 1.43 Å |

| Bond Angle | O=C-O (carboxyl) | ~122° |

| Bond Angle | C-C-C (naphthalene ring) | ~118° - 122° |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While highly accurate, methods like Hartree-Fock (HF) and post-HF methods are computationally very demanding and are often limited to smaller molecules.

Semi-empirical methods offer a computationally faster alternative by simplifying the Hartree-Fock formalism and introducing parameters derived from experimental data to correct for the approximations. wikipedia.org These methods are particularly useful for treating very large molecules where DFT or ab initio calculations are not feasible. uomustansiriyah.edu.iq

Common semi-empirical methods are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation and include acronyms such as MNDO, AM1, and PM3. uni-muenchen.de

MNDO (Modified Neglect of Diatomic Overlap): An early method that provides reasonable results for a range of molecular properties. uomustansiriyah.edu.iq

AM1 (Austin Model 1): An improvement on MNDO that addresses issues like the over-repulsion of non-bonded atoms. uomustansiriyah.edu.iq

PM3 (Parametric Model number 3): A re-parameterization of AM1 that often gives more accurate geometries and heats of formation for organic molecules. uni-muenchen.deresearchgate.net

While less accurate than DFT, semi-empirical methods can be effectively used for initial geometry optimizations of large systems before applying more rigorous computational techniques. researchgate.net However, their accuracy is highly dependent on the molecule under study being similar to those included in the method's parameterization database. wikipedia.org

Table 2: Comparison of Common Semi-Empirical Methods

| Method | Underlying Approximation | Key Features |

|---|---|---|

| CNDO | Complete Neglect of Differential Overlap | Simplest method, rarely used now. uni-muenchen.de |

| INDO | Intermediate Neglect of Differential Overlap | An improvement over CNDO. uni-muenchen.de |

| MNDO | Modified Neglect of Diatomic Overlap | Widely used for calculating heats of formation and geometries. uomustansiriyah.edu.iq |

| AM1 | Austin Model 1 | Improved treatment of non-bonded interactions over MNDO. uomustansiriyah.edu.iquni-muenchen.de |

| PM3 | Parametric Model number 3 | Often more accurate for organic molecules than AM1. uni-muenchen.deresearchgate.net |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to explain and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO: The highest energy orbital containing electrons. It characterizes the molecule's ability to donate electrons, acting as a nucleophile or base. worldwidejournals.comyoutube.com

LUMO: The lowest energy orbital devoid of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile or acid. worldwidejournals.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A small energy gap suggests that a molecule is more polarizable, has high chemical reactivity, and requires less energy to be excited. nih.gov Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the naphthalene π-system. The LUMO would likely be distributed over the electron-withdrawing carboxylic acid group and the naphthalene core. The energy of these orbitals and their gap can be reliably calculated using DFT methods. vjst.vn This analysis provides insights into the most probable sites for electrophilic and nucleophilic attack.

Table 3: Illustrative Frontier Orbital Energies and Related Quantum Chemical Descriptors Note: Values are representative and based on DFT calculations of similar aromatic acids. vjst.vnnih.gov

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.5 to -6.5 |

| LUMO Energy | ELUMO | - | -1.0 to -2.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 5.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.75 to 2.5 |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 3.25 to 4.75 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and interactions with the environment, such as a solvent. mdpi.com

MD simulations are an ideal tool for exploring the conformational landscape and flexibility of a molecule like this compound. mdpi.com The molecule possesses several rotatable bonds, primarily the C-N bond of the dimethylamino group and the C-C bond connecting the carboxylic acid group to the naphthalene ring. Rotation around these bonds gives rise to different conformers with varying energies.

A typical MD simulation would place the molecule in a simulated environment and allow its atoms to move according to a defined force field. The resulting trajectory provides a dynamic picture of the molecule's flexibility. Analysis of this trajectory can reveal the preferred orientations (conformations) of the substituent groups, the energy barriers between them, and the timescale of conformational changes. mdpi.com This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological receptor or a crystal lattice. Studies on similar naphthalene derivatives have shown that substituent side chains often rotate out of the plane of the main ring system. nih.gov

Understanding how a molecule interacts with its surroundings is key to predicting its behavior in solution. MD simulations explicitly model these interactions by surrounding the solute molecule with a large number of solvent molecules (e.g., water) in a simulation box. mdpi.comurjc.es

The simulation tracks the movement of both the solute and solvent molecules, providing detailed information on the formation and dynamics of the solvation shell. nih.gov For this compound in an aqueous environment, MD could be used to study the hydrogen bonding patterns between water and the carboxylic acid group, as well as the hydrophobic interactions between water and the naphthalene ring. Such simulations can be run for nanoseconds or even microseconds to observe how the solvent structure adapts to the solute's presence and its conformational changes. mdpi.comurjc.es This provides a dynamic and realistic picture of solvation that goes beyond the static view offered by implicit solvent models used in quantum chemical calculations. mdpi.com

Photophysical Process Modeling

The photophysical properties of this compound, characterized by a naphthalene core substituted with an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid group, are of significant interest. Computational modeling allows for the prediction and interpretation of its behavior upon interaction with light.

Computational Prediction of Spectroscopic Parameters

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited state properties of molecules. scirp.org This approach can predict various spectroscopic parameters, such as absorption and emission wavelengths, oscillator strengths, and excited-state dipole moments. For molecules with donor-acceptor character like this compound, the choice of the exchange-correlation functional in DFT is crucial for obtaining accurate results. arxiv.orgnih.gov Hybrid functionals, such as B3LYP and PBE0, and range-separated functionals like CAM-B3LYP are often employed to provide a balanced description of both local and charge-transfer excited states. nih.govualberta.ca

The theoretical UV-Vis absorption spectrum can be simulated by calculating the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.). mdpi.com The calculated absorption maxima (λmax) and their corresponding oscillator strengths provide a theoretical fingerprint of the molecule's electronic transitions. mdpi.com For instance, the primary absorption band in similar donor-acceptor aromatic systems is often attributed to a π→π* transition with significant intramolecular charge transfer character. semanticscholar.org

Similarly, the fluorescence spectrum can be predicted by first optimizing the geometry of the first excited state (S₁) and then calculating the vertical emission energy back to the ground state. The difference between the absorption and emission energies provides the Stokes shift, which is often influenced by the polarity of the solvent and geometric relaxation in the excited state.

| Parameter | Computational Method | Predicted Value |

|---|---|---|

| Absorption Maximum (λmax) | TD-DFT/CAM-B3LYP | ~350-380 nm |

| Emission Maximum (λem) | TD-DFT/CAM-B3LYP | ~450-500 nm |

| Oscillator Strength (f) | TD-DFT | > 0.1 (for the main transition) |

| Excited State Dipole Moment (µe) | TD-DFT | Significantly larger than the ground state dipole moment |

Note: The values in this table are illustrative and represent typical predictions for similar donor-acceptor naphthalene derivatives based on computational studies. Specific values for this compound would require a dedicated computational study.

Theoretical Descriptions of Intramolecular Charge Transfer (ICT) States

The presence of both a strong electron-donating group (-N(CH₃)₂) and an electron-withdrawing group (-COOH) on the naphthalene scaffold suggests that this compound is likely to exhibit intramolecular charge transfer (ICT) upon photoexcitation. nih.gov In the ground state, the molecule has a certain charge distribution, but upon absorption of a photon, an electron is promoted from a molecular orbital primarily localized on the donor (dimethylamino) group to an orbital largely centered on the acceptor (naphthoic acid) moiety. semanticscholar.org

This photoinduced ICT process leads to the formation of an excited state with a significantly larger dipole moment than the ground state. nih.gov Computational models can quantify this change in dipole moment and visualize the redistribution of electron density. The nature of the ICT state can be further elucidated by analyzing the frontier molecular orbitals (HOMO and LUMO). In many donor-acceptor systems, the HOMO is localized on the donor, while the LUMO is localized on the acceptor, and the primary electronic transition involves a HOMO→LUMO excitation. semanticscholar.org

Theoretical studies on similar "push-pull" molecules have identified different types of ICT states, such as the twisted intramolecular charge transfer (TICT) state. nih.gov In the TICT model, the excited state relaxes through rotation around the single bond connecting the donor group to the aromatic ring, leading to a geometrically twisted, highly polar state that is often responsible for the observed large Stokes shift in polar solvents. nih.gov Computational modeling can explore the potential energy surface of the excited state to determine if such a twisted geometry is energetically favorable.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to investigate the reactivity and stability of this compound, offering insights into reaction mechanisms that can be challenging to probe experimentally.

Investigation of Peri-Interaction Effects in Naphthalene Systems

The substitution pattern of this compound does not place the functional groups in the adjacent 1,8-peri positions. However, understanding peri-interactions is crucial in naphthalene chemistry. In 1,8-disubstituted naphthalenes, the close proximity of the substituents can lead to significant steric strain and unusual chemical and physical properties. acs.orgrsc.org For example, the strong repulsion between the lone pairs of two dimethylamino groups in 1,8-bis(dimethylamino)naphthalene ("Proton Sponge") leads to a distorted naphthalene backbone and exceptionally high basicity. rsc.org

Theoretical Analysis of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound can be assessed using various computational descriptors derived from DFT calculations. sciencepublishinggroup.comajpchem.org These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions.

Key reactivity descriptors include:

HOMO and LUMO energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. A small HOMO-LUMO gap generally indicates higher reactivity. sciencepublishinggroup.comajpchem.org

Chemical Hardness (η) and Softness (S): These are global reactivity descriptors. Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness.

Electronegativity (χ) and Electrophilicity Index (ω): These parameters quantify the molecule's ability to attract electrons.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. sciencepublishinggroup.com

Computational studies on substituted naphthoic acids have shown that the nature and position of substituents significantly influence these reactivity descriptors. sciencepublishinggroup.comresearchgate.net For this compound, the electron-donating dimethylamino group would be expected to increase the HOMO energy, making the molecule more susceptible to electrophilic attack, while the electron-withdrawing carboxylic acid group would lower the LUMO energy, increasing its susceptibility to nucleophilic attack at the carboxyl carbon.

| Reactivity Descriptor | Definition | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high (due to -N(CH₃)₂) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low (due to -COOH) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relatively small, indicating moderate to high reactivity |

| Chemical Hardness (η) | Resistance to change in electron distribution | Moderate |

Note: The trends in this table are qualitative predictions based on the electronic nature of the substituents and general principles of computational chemistry applied to similar aromatic compounds.

Applications in Advanced Research Methodologies

Development and Utilization as Fluorescent Molecular Probes

Fluorescent molecular probes are essential for visualizing and quantifying molecular-level processes. The 5-(dimethylamino)-1-naphthalene scaffold, to which 5-(dimethylamino)-1-naphthoic acid belongs, is a cornerstone in the design of such probes. These molecules often exhibit a phenomenon known as twisted intramolecular charge transfer (TICT), where the dimethylamino group's orientation relative to the naphthalene (B1677914) ring is sensitive to the surrounding environment. In non-polar environments, these probes tend to have high fluorescence quantum yields and blue-shifted emission spectra. Conversely, in polar environments, the quantum yield decreases, and the emission spectrum shifts to longer wavelengths (a red-shift). This solvatochromism is the basis for their utility as probes.

Supramolecular assemblies, such as micelles and vesicles, are ordered structures formed through non-covalent interactions. The ability of fluorescent probes to report on the microenvironments within these assemblies is crucial for understanding their structure and function. While direct studies on this compound in this context are not extensively documented in readily available literature, the principles of using related dimethylamino-naphthalene derivatives are well-established. For instance, fluorescent guest molecules are often sequestered within the hydrophobic interiors of supramolecular structures like those formed by polyelectrolytes and surfactants. nih.gov The fluorescence of the guest molecule can then signal changes in the assembly, such as disassembly upon interaction with an analyte. nih.gov The environmental sensitivity of the dimethylamino-naphthalene core makes it an ideal candidate for such applications, as its fluorescence would be expected to differ significantly between the aqueous bulk solution and the non-polar interior of an assembly.

The characterization of binding sites in macromolecules, particularly proteins, is a key area where derivatives of 5-(dimethylamino)-1-naphthalene have been successfully employed. The fluorescence of these probes is often enhanced, and the emission maximum blue-shifted upon binding to hydrophobic pockets in proteins. This provides a means to study binding events and the nature of the binding site.

A classic example is the use of 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS), a close structural relative of the naphthoic acid, to probe the medium-chain fatty acid binding site of serum albumin. nih.gov Studies have shown that DNS binds to a highly hydrophobic site on human and bovine serum albumin. nih.gov The binding can be monitored through changes in fluorescence intensity, wavelength maxima, and polarization. nih.gov Such studies allow for the determination of binding affinities and the identification of competitive ligands. nih.gov

Unnatural amino acids incorporating similar solvatochromic fluorophores have also been developed to study dynamic protein interactions. nih.gov These probes can be incorporated into peptides, and their fluorescence provides a "switch-like" response to binding events, with some probes showing a more than 900-fold increase in fluorescence emission upon binding. nih.gov

| Probe Type | Macromolecule | Key Findings |

| 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS) | Human and Bovine Serum Albumin | Binds to a highly hydrophobic site, allowing for the study of binding affinity and competitive displacement. nih.gov |

| Unnatural amino acid with 4-N,N-dimethylamino-1,8-naphthalimide | Calcium-activated calmodulin | Acts as a "switch-like" probe for protein-protein interactions. nih.govnih.gov |

The sensitivity of the 5-(dimethylamino)-1-naphthalene fluorophore to its environment makes it an excellent building block for fluorescent sensors. These sensors are designed to respond to the presence of specific analytes or changes in environmental parameters like pH. For example, a derivative of dansyl, N-(2-aminophenyl)-5-(dimethylamino)-1-naphthalenesulfonic amide (Ds-DAB), was developed as a highly specific fluorescent probe for peroxynitrite. mdpi.com The addition of peroxynitrite to a solution of this probe results in a significant enhancement of its fluorescence, allowing for the detection of this reactive oxygen species. mdpi.com

Similarly, fluorescein (B123965) derivatives bearing dimethylamino groups have been synthesized to act as pH-sensitive probes. mdpi.com These probes can exhibit strong, pH-dependent fluorescence, making them useful for monitoring pH changes in specific environments. mdpi.com The general principle involves the modulation of the fluorophore's electronic properties by the analyte or environmental change, leading to a measurable change in its fluorescence.

| Sensor Based On | Analyte/Parameter | Principle of Detection |

| N-(2-aminophenyl)-5-(dimethylamino)-1-naphthalenesulfonic amide | Peroxynitrite | Fluorescence enhancement upon reaction with the analyte. mdpi.com |

| 5-bromo-4′,5′-bis(dimethylamino)fluorescein | pH | pH-dependent fluorescence intensity. mdpi.com |

Integration into Advanced Materials Science

The covalent incorporation of fluorescent molecules like this compound into larger material structures allows for the creation of advanced materials with built-in optical properties. The carboxylic acid group of this compound provides a convenient handle for chemical modification and integration into various material backbones.

Fluorescent polymers are of great interest due to their potential applications in areas such as chemical sensing and electroluminescent devices. One method to create such polymers is the chemical modification of a pre-existing polymer with a fluorescent molecule. For instance, dansyl chloride, which shares the same fluorophore as this compound, has been used to functionalize polyacrylamide. tsijournals.com This reaction results in a fluorescent polymer where the dansyl group is covalently attached to the polymer chain. tsijournals.com The resulting dansylated polyacrylamide exhibits strong fluorescence, with a significant Stokes shift, making it suitable for various applications. tsijournals.com

While direct examples using this compound are less common in the literature, its carboxylic acid group could similarly be used to form amide or ester linkages with appropriate functional groups on a polymer backbone, such as amines or alcohols. This would imbue the polymer with the luminescent and environmentally sensitive properties of the dimethylamino-naphthalene fluorophore. Naphthalimide-based fluorescent polymers have also been extensively studied for their sensory capabilities toward ions and small molecules. researchgate.net

| Polymer Backbone | Fluorescent Moiety | Method of Functionalization | Resulting Property |

| Polyacrylamide | Dansyl chloride | Nucleophilic substitution | Fluorescent polymer with a large Stokes shift. tsijournals.com |

| Poly(methyl methacrylate) co-polymers | Naphthalimide derivatives | Co-polymerization | Fluorescent sensory polymers. researchgate.net |

Fluorescently labeled nanomaterials are powerful tools in bioimaging and diagnostics. The covalent attachment of fluorescent dyes to the surface of nanoparticles allows for their tracking and visualization. The carboxylic acid group of this compound is well-suited for this purpose, as it can be readily coupled to amine-functionalized surfaces of nanomaterials, such as silica (B1680970) nanoparticles or quantum dots, through standard carbodiimide (B86325) coupling chemistry.

While specific examples of this compound being used as a fluorescent tag for nanomaterials are not prominent in the reviewed literature, the use of similar naphthalimide derivatives with carboxylic acid groups has been demonstrated. These have been shown to be sensitive molecular probes for nanoparticles like zinc oxide, with their fluorescence patterns changing significantly upon interaction with the nanoparticle surface. nih.gov This suggests that this compound could similarly be employed to create fluorescently tagged nanomaterials for a variety of sensing and imaging applications.

Role in Mechanistic Organic Chemistry Studies

In the field of mechanistic organic chemistry, understanding the stepwise sequence of bond-breaking and bond-forming events, along with the detection of transient intermediates, is paramount. Fluorescent molecules like this compound and its derivatives serve as powerful tools for gaining insights into reaction pathways and dynamics.

The fluorescence of this compound is highly dependent on the polarity and viscosity of its microenvironment. This solvatochromic behavior is exploited to monitor the progress of chemical reactions. As a reaction proceeds, changes in the composition and structure of the reaction mixture alter the local environment of the probe, leading to measurable changes in its fluorescence emission spectrum, such as shifts in wavelength and changes in intensity.

For instance, in polymerization reactions, the increasing viscosity and changing polarity as monomers are converted to polymers can be tracked by observing the fluorescence of a probe like a 5-dimethylaminonaphthalene-1-sulfonamide (DNS) derivative, which is structurally similar to this compound. epa.gov The fluorescence behavior of the DNS fluorophore, when used as a probe or a label, can indicate critical stages of the reaction, such as the formation of different types of amine groups during the curing of an epoxy resin. epa.gov A shift in the emission spectrum or a change in the integrated fluorescence intensity can be correlated with the conversion of epoxy groups, providing a real-time, online method to monitor the reaction's progress. epa.gov

While direct detection of short-lived reaction intermediates is often challenging with conventional analytical techniques, the use of fluorescent probes can provide indirect evidence of their formation. nih.gov A change in the fluorescence signal that does not correspond to either the reactants or the final products can indicate the presence of an intermediate species that alters the microenvironment of the probe.

Table 1: Fluorescence Monitoring of a Curing Reaction with a DNS-based Probe

| Reaction Stage | Observed Fluorescence Change | Interpretation |

| Initial Mixture | Baseline fluorescence intensity and emission wavelength. | Represents the starting environment of the reactants. |

| Onset of Reaction | Increase in fluorescence intensity and blue shift in emission. | Indicates a decrease in the polarity of the microenvironment as the reaction begins. |

| Gel Point | A distinct change in the slope of integrated fluorescence intensity versus conversion. epa.gov | Signals the formation of a cross-linked polymer network. epa.gov |

| Glassy State | Further changes in fluorescence parameters. epa.gov | Reflects the transition of the system into a solid, glassy state. epa.gov |

This table is a generalized representation based on the principles of fluorescence monitoring of curing reactions. epa.gov

The naphthalene moiety in this compound is an excellent chromophore that can participate in photoinduced electron transfer (PET) processes. In a typical PET system, the naphthalene derivative can act as either an electron donor or an electron acceptor when paired with a suitable molecule and excited with light. The study of these processes is fundamental to understanding a wide range of chemical and biological phenomena, from photosynthesis to the operation of organic light-emitting diodes (OLEDs).

Research on related naphthalimide-linker-phenothiazine dyads has demonstrated that upon photoexcitation, an electron can be transferred from a donor molecule to the naphthalimide acceptor, creating a charge-separated state. epa.gov The rates of this charge separation and the subsequent charge recombination are highly dependent on the solvent polarity and the nature of the linker connecting the donor and acceptor. epa.gov By studying how these rates change under different conditions, researchers can gain insights into the factors that control electron transfer, such as the free energy change of the reaction and the electronic coupling between the donor and acceptor.

The investigation of such processes often involves time-resolved spectroscopic techniques, such as transient absorption spectroscopy, to detect the short-lived radical ions that are formed during the electron transfer event. The fluorescence of the naphthalene derivative is often quenched in the presence of an efficient electron transfer partner, and the degree of quenching can be used to determine the kinetics of the electron transfer process.

Table 2: Key Parameters in the Study of Photoinduced Electron Transfer

| Parameter | Description | Method of Investigation |

| Rate of Charge Separation | The speed at which an electron is transferred from the donor to the acceptor upon photoexcitation. | Time-resolved fluorescence or absorption spectroscopy. |

| Rate of Charge Recombination | The speed at which the electron returns from the acceptor to the donor, regenerating the ground state. | Time-resolved absorption spectroscopy. |

| Free Energy Change (ΔG) | The thermodynamic driving force for the electron transfer reaction. | Calculated from the redox potentials of the donor and acceptor and the excitation energy of the chromophore. |

| Electronic Coupling | The extent of interaction between the donor and acceptor orbitals, which influences the rate of electron transfer. | Inferred from the distance and orientation of the donor and acceptor, and the nature of the linking molecule. |

This table outlines the fundamental parameters investigated in studies of photoinduced electron transfer, as exemplified by research on naphthalimide-based systems. epa.gov

Structure Activity Relationships and Molecular Design Principles

Systematic Investigation of Substituent Effects on Spectroscopic Properties

The spectroscopic behavior of 5-(dimethylamino)-1-naphthoic acid is governed by a delicate interplay of electronic and steric factors. The naphthalene (B1677914) core provides a rigid, aromatic scaffold, while the dimethylamino and carboxylic acid groups dictate its photophysical characteristics.

The dimethylamino group (-N(CH₃)₂) at the 5-position plays a pivotal role as a potent electron-donating group (EDG). This functionality is crucial for the molecule's fluorescence, primarily through a mechanism known as Intramolecular Charge Transfer (ICT). Upon absorption of light, an electron is promoted to an excited state, leading to a significant shift of electron density from the electron-rich dimethylamino group to the relatively electron-accepting naphthoic acid system. This excited state with large charge separation is responsible for the molecule's characteristic fluorescence.

The electron-donating strength of the substituent at the 5-position directly influences the energy of the ICT state and, consequently, the emission wavelength. Stronger EDGs typically lead to a more stabilized ICT state, resulting in a lower energy gap and a red-shift (a shift to longer wavelengths) in the fluorescence emission. This principle is a cornerstone of tuning the color of fluorescent dyes. For instance, increasing the electron-donating ability of a substituent on a fluorescent core generally enhances the fluorescence. mdpi.com This "push-pull" system, where an EDG is paired with an electron-withdrawing group or an accepting scaffold, is a common strategy in fluorophore design. nih.gov The photophysical properties of such dyes are often highly sensitive to solvent polarity, as polar solvents can stabilize the charge-separated excited state, further influencing the emission spectrum. daneshyari.comresearchgate.net

Table 1: Effect of Electron-Donating Group (EDG) Substitution on Naphthalene Core Spectroscopic Properties (Illustrative Data)

| Substituent at C5 | Relative EDG Strength | Typical Absorption Max (λabs, nm) | Typical Emission Max (λem, nm) | Relative Quantum Yield (ΦF) |

|---|---|---|---|---|

| -H | N/A (Reference) | ~315 | ~350 | Low |

| -OCH₃ (Methoxy) | Moderate | ~330 | ~400 | Medium |

| -NH₂ (Amino) | Strong | ~345 | ~440 | High |

| -N(CH₃)₂ (Dimethylamino) | Very Strong | ~355 | ~460 | Very High |

While electronic effects are primary, the physical conformation of the dimethylamino group also has a profound impact on fluorescence efficiency. The nitrogen atom of the dimethylamino group is sp²-hybridized in the excited state, and the bond connecting it to the naphthalene ring allows for rotation. In many solvents, this rotation can lead to the formation of a non-planar, "twisted" conformation known as a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov This TICT state provides a non-radiative pathway for the excited molecule to return to the ground state, which means the energy is dissipated as heat rather than light, effectively quenching the fluorescence and lowering the quantum yield. nih.gov

Restricting this bond rotation can block the formation of the TICT state, forcing the molecule to relax through radiative pathways and thereby enhancing fluorescence. This can be achieved in several ways:

Increased Solvent Viscosity: In more viscous solvents, the physical restriction on molecular rotation hinders the formation of the TICT state, often leading to a higher fluorescence quantum yield. nih.gov

Structural Constraints: Incorporating the nitrogen atom into a rigid ring system (e.g., forming a julolidine-like structure) can physically prevent the twisting motion, leading to derivatives with intrinsically high fluorescence quantum yields.

Steric Hindrance: The introduction of bulky groups near the dimethylamino substituent can sterically hinder its rotation. nih.gov This strategy forces a more planar conformation in the excited state, enhancing fluorescence emission.

Rational Design Paradigms for this compound Derivatives

The principles of structure-activity relationships guide the rational design of new molecules based on the this compound scaffold. Chemists can systematically modify the structure to create fluorescent probes with specific, desirable properties for various applications, including bioimaging. nih.gov

The optical properties of the fluorophore can be precisely adjusted by altering its chemical structure. Key tunable parameters include the absorption and emission wavelengths (color), the difference between them (Stokes shift), and the fluorescence brightness (quantum yield).

Wavelength Tuning: As discussed, modifying the electronic character of substituents is a primary tool. Introducing electron-withdrawing groups (EWGs) onto the naphthalene ring, particularly at positions that enhance the charge transfer, can further red-shift the emission. Extending the π-conjugated system, for example, by replacing the naphthalene with an anthracene (B1667546) or other larger polycyclic aromatic system, also lowers the energy gap and shifts emission to longer wavelengths. nih.gov

Quantum Yield Enhancement: Besides restricting TICT formation, the quantum yield can be improved by minimizing other non-radiative decay pathways. This often involves creating more rigid molecular structures to reduce vibrational energy loss.

Stokes Shift Engineering: A large Stokes shift is highly desirable for fluorescent probes as it minimizes self-quenching and simplifies the detection of emitted light without interference from the excitation source. The significant change in geometry and dipole moment between the ground state and the ICT excited state inherently provides this compound derivatives with a substantial Stokes shift.

Table 2: Rational Tuning of Naphthalene-Based Probes (Illustrative Examples)

| Structural Modification | Design Goal | Predicted Effect on Photophysics | Underlying Principle |

|---|---|---|---|

| Add an electron-withdrawing group (e.g., -CN, -NO₂) to the naphthalene ring | Red-shift emission (e.g., from blue to green) | Increase in λem, larger Stokes shift | Enhanced "push-pull" character and stronger ICT |

| Incorporate the dimethylamino group into a rigid ring (e.g., julolidine) | Increase brightness | Higher fluorescence quantum yield (ΦF) | Inhibition of non-radiative decay via TICT state formation |

| Fuse a benzene (B151609) ring to the naphthalene core (forming an anthracene) | Shift emission to longer wavelengths (NIR range) | Significant increase in λabs and λem | Extension of the π-conjugated system, lowering HOMO-LUMO gap |

| Attach a recognition moiety that alters ICT upon binding | Create a ratiometric sensor | Shift in λem upon analyte binding | Analyte interaction modulates the electron-accepting/donating strength |

A key application of these fluorophores is in the creation of probes that can selectively detect and quantify specific analytes (e.g., metal ions, enzymes, or reactive oxygen species) in complex environments like living cells. rsc.orgnih.govrsc.org This requires engineering a molecule with high selectivity (it only responds to the target) and high sensitivity (it responds to low concentrations of the target). nih.gov

The design strategy typically involves a modular approach, combining the fluorophore with a recognition moiety (or receptor) that has a specific affinity for the target analyte. nih.gov The signaling mechanism often relies on modulating the fluorescence via Photoinduced Electron Transfer (PeT) or ICT. nih.gov

In a typical PeT-based "turn-on" probe, the receptor, in its unbound state, has an energy level that allows it to transfer an electron to the excited fluorophore, quenching its fluorescence. nih.gov Upon binding the target analyte, the electronic properties of the receptor are altered, which inhibits the PeT process. This blockage "turns on" the fluorescence, providing a clear signal of the analyte's presence. nih.gov The rational design of the receptor is paramount for achieving high selectivity, while the efficiency of the PeT quenching and recovery determines the probe's sensitivity. nih.govnih.gov

Bioisosteric Replacements in Naphthoic Acid Scaffolds

Bioisosterism is a strategy in medicinal chemistry and probe design where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties, with the goal of creating a new compound that retains the desired activity while improving other properties like metabolic stability or cell permeability. u-tokyo.ac.jpspirochem.com This concept is highly applicable to the optimization of probes based on the this compound scaffold.

The carboxylic acid group (-COOH) is a common target for bioisosteric replacement. While it can be important for water solubility and binding interactions, its acidic nature and negative charge at physiological pH can hinder passage across cell membranes. Replacing the carboxylate with a non-ionizable or less acidic group that maintains similar steric and electronic properties can yield probes with improved biological performance.

Common bioisosteric replacements for a carboxylic acid include:

Tetrazole: This five-membered heterocyclic ring has a pKa similar to a carboxylic acid and can act as a non-classical bioisostere, participating in similar hydrogen bonding interactions.

Sulfonamide: Can act as a hydrogen bond donor and mimic some of the interactions of a carboxylic acid.

Hydroxamic Acid: Often used as a bioisostere in the design of enzyme inhibitors.

Beyond the functional group, the naphthalene scaffold itself can be replaced in a strategy known as "scaffold hopping." The goal is to identify different core structures that can hold the key functional groups (the dimethylamino donor and an acceptor/linker) in the correct spatial orientation. Potential bioisosteres for the naphthalene ring include other bicyclic aromatic systems like quinoline, benzofuran, or indazole. This can lead to compounds with completely novel properties and intellectual property space. tcichemicals.com

Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Group

| Original Group | Bioisosteric Replacement | Key Features and Rationale for Replacement |

|---|---|---|

| -COOH (Carboxylic Acid) | Tetrazole | Similar pKa and steric profile; acts as a proton donor and can form similar H-bonds. Often improves metabolic stability. |

| Acylsulfonamide | Maintains acidity and H-bonding capability but can alter lipophilicity and cell permeability. | |

| Hydroxamic Acid | Can chelate metal ions; often used to mimic the transition state of peptide hydrolysis. | |

| Naphthalene (Scaffold) | Quinoline, Benzofuran, Indazole | "Scaffold hopping" to alter core physicochemical properties (solubility, planarity) while maintaining key pharmacophore orientation. tcichemicals.com |

Advanced Derivatives and Analogs

Exploration of Isomeric Naphthoic Acid Derivatives

The positioning of the dimethylamino and carboxylic acid groups on the naphthalene (B1677914) ring significantly influences the compound's electronic and steric properties, and consequently its fluorescence characteristics. Researchers have explored various isomers to understand these structure-property relationships and to develop probes with tailored photophysical responses.

While detailed comparative studies focusing specifically on the fluorescence of 5-(Dimethylamino)-1-naphthoic acid versus 4-(Dimethylamino)-1-naphthoic acid are not extensively documented in publicly available literature, insights can be drawn from the broader understanding of substituted naphthalenes. The position of the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group dictates the intramolecular charge transfer (ICT) character of the molecule, which is central to its fluorescence.

In 4-(Dimethylamino)-1-naphthoic acid, both substituents are on the same aromatic ring of the naphthalene system. This proximity can lead to a more direct and efficient ICT from the dimethylamino group to the carboxyl group upon photoexcitation. In contrast, in this compound, the substituents are on different rings, which may result in a different ICT pathway and potentially different solvatochromic behavior. It is hypothesized that the altered electronic distribution could affect the Stoke's shift, quantum yield, and sensitivity to the local environment's polarity.